4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine
CAS No.: 1154383-92-2
Cat. No.: VC2625980
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154383-92-2 |
---|---|
Molecular Formula | C13H19NO |
Molecular Weight | 205.3 g/mol |
IUPAC Name | [4-(cyclopropylmethoxy)-3,5-dimethylphenyl]methanamine |
Standard InChI | InChI=1S/C13H19NO/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-6,11H,3-4,7-8,14H2,1-2H3 |
Standard InChI Key | GXCSQLRMGFPIRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OCC2CC2)C)CN |
Canonical SMILES | CC1=CC(=CC(=C1OCC2CC2)C)CN |
Introduction
Chemical Structure and Properties
4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine consists of a benzene ring substituted with two methyl groups at positions 3 and 5, a cyclopropylmethoxy group at position 4, and a benzylamine moiety. The molecular structure contains both lipophilic and hydrophilic regions, contributing to its physiochemical properties and potential biological activities.
Property | Value |
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CAS Number | 1154383-92-2 |
Molecular Formula | C13H19NO |
Molecular Weight | 205.3 g/mol |
IUPAC Name | [4-(cyclopropylmethoxy)-3,5-dimethylphenyl]methanamine |
Standard InChI | InChI=1S/C13H19NO/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-6,11H,3-4,7-8,14H2,1-2H3 |
Standard InChIKey | GXCSQLRMGFPIRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1OCC2CC2)C)CN |
The presence of the cyclopropylmethoxy group at position 4 is significant as cyclopropyl groups are known to influence molecular conformation, reactivity, and biological activity. The compound's structure features a primary amine group (-CH2NH2), which makes it capable of forming hydrogen bonds and salt bridges in biological systems.
Physical Properties
The physical properties of 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine directly influence its behavior in chemical reactions, solubility, and potential applications.
Appearance and Solubility
According to available safety data, 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine appears as a solid at room temperature, though specific solubility data is limited . Based on its structure, the compound would be expected to have moderate solubility in organic solvents such as ethanol, methanol, dichloromethane, and DMSO. The presence of the primary amine group likely enhances water solubility compared to similar compounds lacking this functional group.
Stability and Reactivity
According to safety data, the compound is stable under recommended storage conditions. Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides . This suggests that the compound should be stored away from strong oxidizing agents and sources of ignition.
Pharmacological Activity
GPR88 Receptor Activity
One of the most significant findings regarding 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine pertains to its activity at the G protein-coupled receptor 88 (GPR88). Research on compounds with the cyclopropylmethoxy moiety, including this specific compound, has revealed interesting structure-activity relationships.
In a study examining the structure-activity relationship of various alkoxy substitutions, the cyclopropylmethyl group (as found in 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine) demonstrated the following pharmacological parameters:
Parameter | Value |
---|---|
clog P | 3.29 |
cAMP pEC50 | 6.20 ± 0.04 |
EC50 | 631 nM |
Emax | 96 ± 5% (relative to control) |
The compound demonstrated moderate potency as a GPR88 agonist with an EC50 value of 631 nM . This places it in the submicromolar range of activity, suggesting potential relevance for pharmacological applications targeting GPR88-mediated pathways.
Structure-Activity Relationship
Comparative analysis with related compounds reveals important structure-activity relationships:
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The cyclopropylmethyl group appears to be less potent than larger cyclic groups such as cyclobutylmethyl (EC50 = 234 nM)
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Smaller alkyl chains generally resulted in reduced potency compared to medium-length chains
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The compound has a moderate lipophilicity (clog P = 3.29), which may contribute to its pharmacological profile
This data suggests that the cyclopropylmethoxy moiety contributes significantly to the compound's pharmacological activity, potentially through specific interactions with binding pockets in the GPR88 receptor.
Applications in Research and Development
Laboratory Research Applications
4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine is primarily used for laboratory chemicals and scientific research and development purposes . Its applications include:
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Serving as a chemical intermediate in the synthesis of more complex molecules
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Use as a pharmacological tool to study GPR88 receptor function
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Structure-activity relationship studies in drug development programs
Recent Developments and Future Directions
Research on compounds containing cyclopropylmethoxy groups continues to evolve, with increasing interest in their applications in medicinal chemistry and pharmaceutical research. Future directions may include:
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Further exploration of structure-activity relationships to optimize potency and selectivity
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Investigation of pharmacokinetic and pharmacodynamic properties
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Evaluation of potential therapeutic applications in neuropsychiatric disorders
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Development of improved synthetic methods for 4-Cyclopropylmethoxy-3,5-dimethyl-benzylamine and related compounds
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